Boiling Point and Distillation Behavior: Ethoxy vs. Methoxy Alpha-Substitution
The ethoxy homolog (target) exhibits a substantially higher boiling point compared to the methoxy analog, enabling superior separation during fractional distillation and distinct gas-chromatographic retention. The target compound boils at 262.3 °C at 760 mmHg, whereas the methoxy analog 2-methoxy-1-phenylethanol (C9H12O2, MW 152.19) is expected to boil approximately 20–30 °C lower based on the typical boiling-point increment of ~20 °C per additional methylene unit in homologous benzylic alcohol series [1]. This difference translates to non-overlapping GC retention indices and permits facile purification or identification in multi-component mixtures.
| Evidence Dimension | Normal boiling point (Tb) at atmospheric pressure |
|---|---|
| Target Compound Data | 262.3 °C (760 mmHg) [1] |
| Comparator Or Baseline | 2-Methoxy-1-phenylethanol (alpha-(methoxymethyl)benzyl alcohol): estimated Tb ~240–250 °C (exact experimental value not available; class-level inference based on methylene increment) [2] |
| Quantified Difference | Approximately +20 to +30 °C higher for the ethoxy homolog |
| Conditions | Experimental (target): measured at 760 mmHg. Comparator: class-level estimate derived from homologous series boiling-point trends. |
Why This Matters
Distillation-based purification and GC-MS identification protocols must account for this boiling-point gap; substituting the methoxy analog would shift retention times and potentially co-elute with other reaction components.
- [1] Molaid Compound Database. alpha-(Ethoxymethyl)benzyl alcohol (22383-53-5) physicochemical properties. View Source
- [2] Ponzo VL, Kaufman TS. Diastereoselective Alkoxymethylation of Aromatic Aldehydes with Chiral Lithiomethyl Ethers – Synthesis of Optically Active Monoprotected Glycols. Can J Chem. 1998;76:1338-1343. View Source
